![molecular formula C16H32Cl2O B14386883 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane CAS No. 88456-40-0](/img/structure/B14386883.png)
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane is an organic compound that belongs to the class of alkanes. This compound is characterized by the presence of chlorine atoms and a complex branched structure, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane typically involves multiple steps, including halogenation and etherification reactions. The starting materials are often simple alkanes or alkenes, which undergo chlorination to introduce chlorine atoms at specific positions. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, where the starting materials are subjected to chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols or ketones.
Reduction: The compound can be reduced to remove chlorine atoms, resulting in the formation of simpler hydrocarbons.
Substitution: Chlorine atoms can be replaced with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound can be used to investigate the effects of chlorinated hydrocarbons on biological systems, including their toxicity and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the branched structure of the compound allow it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Chloro-4,5-dimethylphenol
- 5-Chloro-2,4-dimethoxyphenyl isocyanate
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
Compared to similar compounds, 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane is unique due to its specific branched structure and the presence of multiple chlorine atoms. This gives it distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
88456-40-0 |
|---|---|
分子式 |
C16H32Cl2O |
分子量 |
311.3 g/mol |
IUPAC 名称 |
2-chloro-4-(5-chloro-2,5-dimethylhexan-3-yl)oxy-2,5-dimethylhexane |
InChI |
InChI=1S/C16H32Cl2O/c1-11(2)13(9-15(5,6)17)19-14(12(3)4)10-16(7,8)18/h11-14H,9-10H2,1-8H3 |
InChI 键 |
HLHJFMCPXKGZJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(C)(C)Cl)OC(CC(C)(C)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


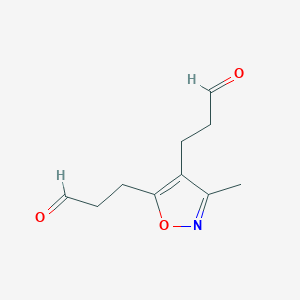
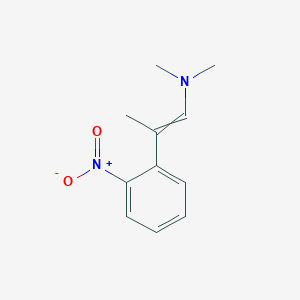
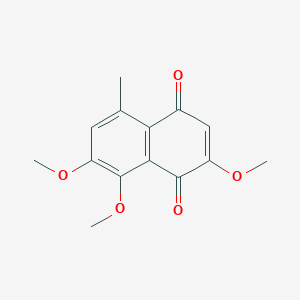
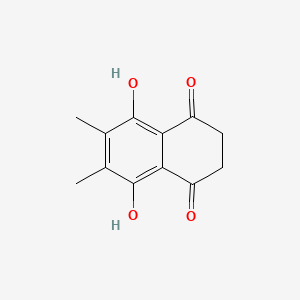
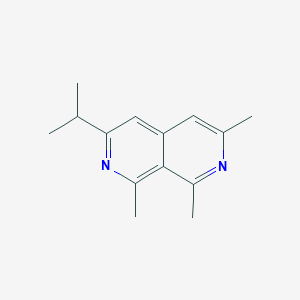
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
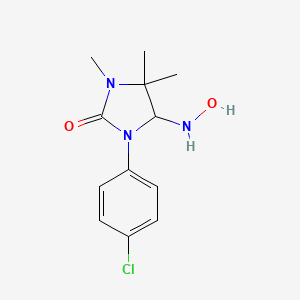
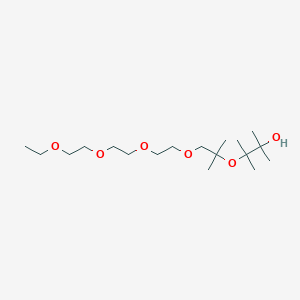
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)

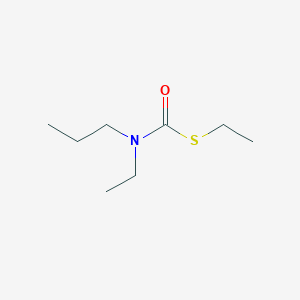
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
